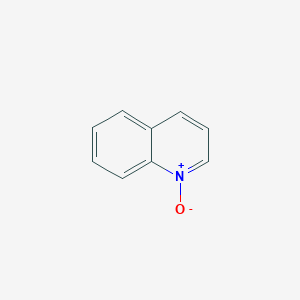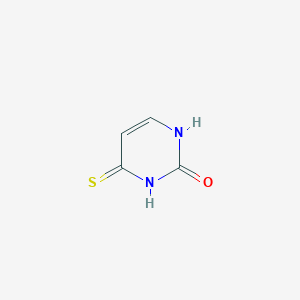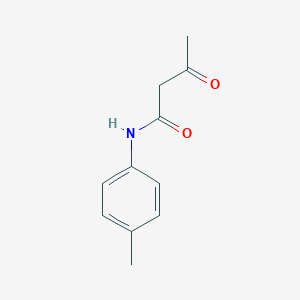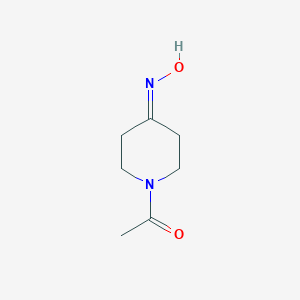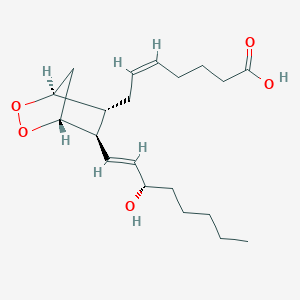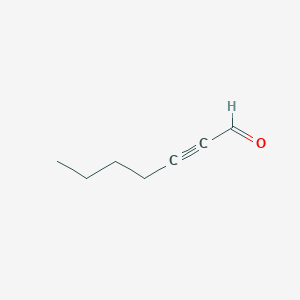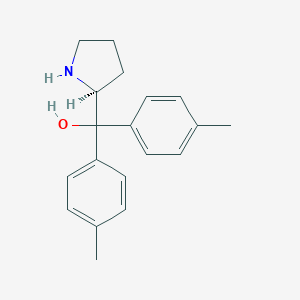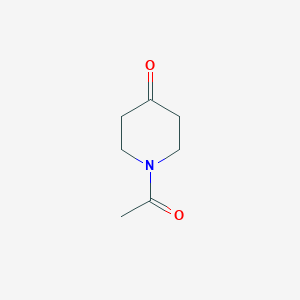![molecular formula C6H8N4O B160250 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one CAS No. 130766-54-0](/img/structure/B160250.png)
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, also known as PTA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PTA is a triazine derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is not fully understood, but it is thought to act through multiple pathways. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cell damage.
Biochemische Und Physiologische Effekte
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exhibits a range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, inhibition of pro-inflammatory cytokine production, and inhibition of viral replication. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its diverse range of biological activities. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a useful tool for studying these disease processes. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its potential toxicity. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. One area of research is the development of novel therapeutics based on the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By modifying the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, researchers may be able to develop compounds with improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By understanding how 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exerts its biological effects, researchers may be able to develop more targeted and effective therapies. Additionally, the potential use of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy.
Synthesemethoden
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one can be synthesized through a variety of methods, including the reaction of 2-aminopyridine with cyanogen azide, the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine hydrate, and the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide. The most commonly used method for synthesizing 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is the reaction of 2-aminopyridine with cyanogen azide. This method results in a high yield of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit antiviral activity by inhibiting the replication of several viruses, including HIV-1 and HCV. Due to its diverse range of biological activities, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has the potential to be used in the development of novel therapeutics for a variety of diseases.
Eigenschaften
CAS-Nummer |
130766-54-0 |
|---|---|
Produktname |
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one |
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-amino-7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-5-8-4-2-1-3-10(4)6(11)9-5/h1-3H2,(H2,7,9,11) |
InChI-Schlüssel |
LEHBMIHIKMJBLV-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=NC(=O)N2C1)N |
Kanonische SMILES |
C1CC2=NC(=NC(=O)N2C1)N |
Synonyme |
Pyrrolo[1,2-a]-1,3,5-triazin-4(6H)-one, 2-amino-7,8-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




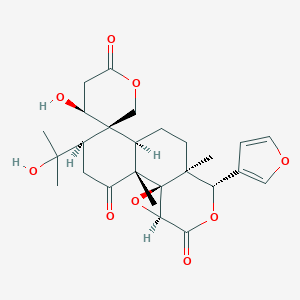
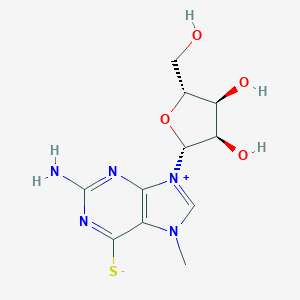
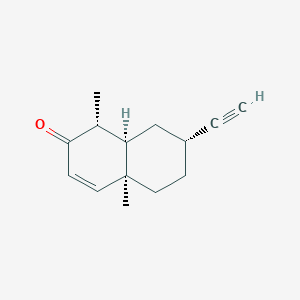
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
